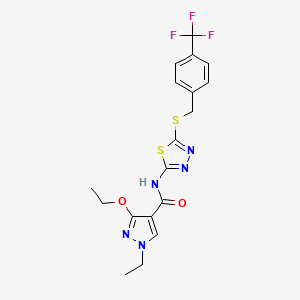

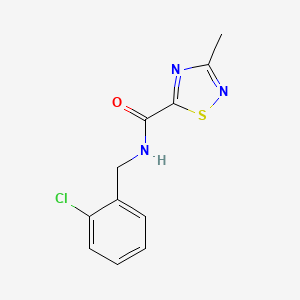

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA is a member of the thiazole family of compounds, which are known for their diverse biological activities. MTA has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in a variety of fields.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

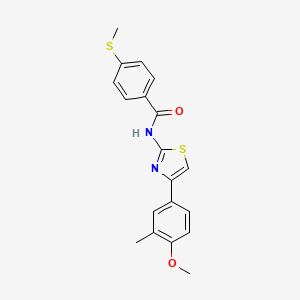

Research has demonstrated the utility of thiazole and benzamide derivatives in synthesizing a variety of heterocyclic compounds. These compounds exhibit significant biological activities, such as anti-inflammatory, analgesic, and anticancer properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and shown to possess COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The synthesis leverages the chemical structure of thiazole derivatives, highlighting their role in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Thiazol-2-yl benzamide derivatives have been explored for their anticancer potential. A series of substituted benzamides were synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. These findings suggest the chemical's potential in cancer treatment, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Agents

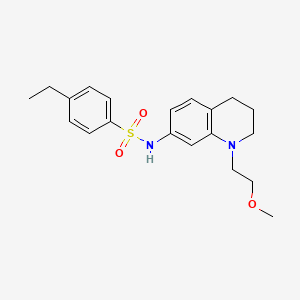

Derivatives of N-(thiazol-2-yl)benzamide have been synthesized and characterized for their gelation behavior, with certain amides displaying good stability and low minimum gelator concentration in ethanol/water mixtures. These compounds' single crystal structures reveal interesting assembly mechanisms driven by non-covalent interactions, suggesting potential applications in material science and as antimicrobial agents (Yadav & Ballabh, 2020).

Supramolecular Gelators

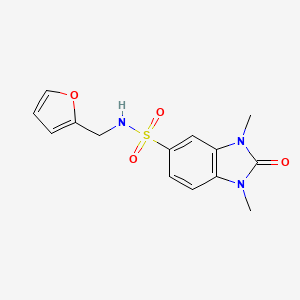

The role of methyl functionality and S⋯O interaction in the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been investigated. Certain derivatives have shown to act as supramolecular gelators with potential applications in developing new materials and understanding molecular interactions in gel formation (Yadav & Ballabh, 2020).

Eigenschaften

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-12-10-14(6-9-17(12)23-2)16-11-25-19(20-16)21-18(22)13-4-7-15(24-3)8-5-13/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCWDEMPUSNQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2716270.png)

![2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2716271.png)

![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)

![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)

![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)

![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)